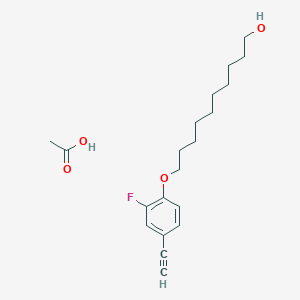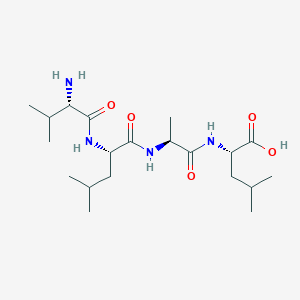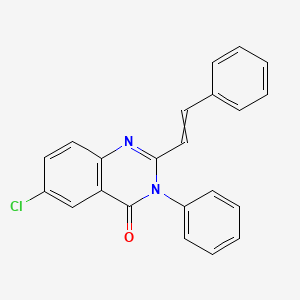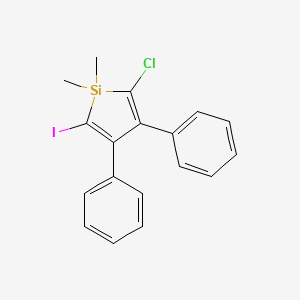
Acetic acid--10-(4-ethynyl-2-fluorophenoxy)decan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–10-(4-ethynyl-2-fluorophenoxy)decan-1-ol (1/1) is a chemical compound that combines the properties of acetic acid and a fluorophenoxy derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–10-(4-ethynyl-2-fluorophenoxy)decan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethynyl-2-fluorophenol and 10-bromodecan-1-ol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Procedure: The 4-ethynyl-2-fluorophenol is reacted with 10-bromodecan-1-ol under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the acetic acid moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Acetic acid–10-(4-ethynyl-2-fluorophenoxy)decan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated phenoxy group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid–10-(4-ethynyl-2-fluorophenoxy)decan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenoxyacetic acid: Shares the fluorophenoxy group but lacks the ethynyl and decanol moieties.
10-Bromodecan-1-ol: Similar in the decanol structure but lacks the fluorophenoxy and ethynyl groups.
Uniqueness
Acetic acid–10-(4-ethynyl-2-fluorophenoxy)decan-1-ol is unique due to the combination of the ethynyl, fluorophenoxy, and decanol groups, which confer distinct chemical and biological properties not found in the individual components.
Properties
CAS No. |
820241-92-7 |
|---|---|
Molecular Formula |
C20H29FO4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
acetic acid;10-(4-ethynyl-2-fluorophenoxy)decan-1-ol |
InChI |
InChI=1S/C18H25FO2.C2H4O2/c1-2-16-11-12-18(17(19)15-16)21-14-10-8-6-4-3-5-7-9-13-20;1-2(3)4/h1,11-12,15,20H,3-10,13-14H2;1H3,(H,3,4) |
InChI Key |
KRXDPAWZUFHIIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C#CC1=CC(=C(C=C1)OCCCCCCCCCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-](/img/structure/B12537649.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
![N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12537655.png)

![3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro-](/img/structure/B12537669.png)



![2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide](/img/structure/B12537693.png)
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B12537695.png)


![1,1'-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane](/img/structure/B12537726.png)
